4-Methyloxazole-5-carbonyl chloride
Overview
Description
4-Methyloxazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNO2 . It is often used as an intermediate compound in the organic synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
Some isoxazole-based amides were synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H4ClNO2 . The molecular weight of this compound is 145.54 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be an intermediate compound frequently utilized in the organic synthesis of pharmaceuticals and agrochemicals.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 145.54 g/mol and a molecular formula of C5H4ClNO2 .Scientific Research Applications
Synthesis of Bronchodilators
4-Methyloxazole-5-carbonyl chloride is used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block for the creation of 1,3-bis(4methyloxazol-5-yl)xanthine. This compound is a potential bronchodilator, which could be an improvement over existing treatments for respiratory conditions (Ray & Ghosh, 1999).
Development of Oxazole Derivatives
The compound is also integral in forming 2-trimethylsilyloxazole via the α-isocyano silyl enol ether, a process that expands the range of oxazole derivatives. These derivatives have numerous applications in chemistry and could be useful in various research and industrial contexts (Dondoni et al., 1984).
Visualization of Actively Respiring Bacteria
In microbiology, this compound is used in creating fluorescent redox probes for direct visualization of actively respiring bacteria. This application is crucial for environmental and biological studies, aiding in the observation and enumeration of bacterial populations in various environments (Rodriguez et al., 1992).
Synthesis of Natural Products
This compound plays a role in the synthesis of siphonazoles, a unique class of natural products. The utilization of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole demonstrates its potential in the creation of complex organic compounds, which might have pharmaceutical or other practical applications (Zhang & Ciufolini, 2009).
Anticancer Activity
In pharmacology, derivatives of this compound, specifically those incorporating the thiazole moiety, are being explored for their potential as anticancer agents. This research is pivotal in the ongoing quest for more effective cancer treatments (Gomha et al., 2017).
Safety and Hazards
4-Methyloxazole-5-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. In case of inhalation, skin contact, or eye contact, immediate medical attention is required .
Mechanism of Action
Target of Action
These compounds bind to biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are synthesized using various techniques, most of which employ catalysts for cycloaddition reactions
Result of Action
It is known that isoxazole derivatives have significant biological interests , suggesting that 4-Methyloxazole-5-carbonyl chloride may also have notable effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react violently with water and releases gases which are toxic if inhaled . Therefore, it is recommended to handle this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in organic synthesis, suggesting that it may interact with various enzymes, proteins, and other biomolecules in the course of these reactions
Cellular Effects
Safety data indicates that it is toxic if inhaled and causes severe skin burns and eye damage This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to react violently with water, releasing toxic gases
Properties
IUPAC Name |
4-methyl-1,3-oxazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNOSGIABPXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383589 | |
Record name | 4-Methyloxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62348-24-7 | |
Record name | 4-Methyloxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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